molecular formula C15H12Cl3IN2O B11982288 N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide CAS No. 303092-61-7

N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide

Katalognummer: B11982288
CAS-Nummer: 303092-61-7
Molekulargewicht: 469.5 g/mol
InChI-Schlüssel: UJZWTUOUOXGMCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide is a synthetic organic compound characterized by the presence of an aniline group, a trichloroethyl moiety, and an iodinated benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with 1-anilino-2,2,2-trichloroethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodinated benzamide group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-anilino-2,2,2-trichloroethyl)-2-phenylacetamide
  • N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide
  • N-(1-anilino-2,2,2-trichloroethyl)-4-methylbenzenesulfonamide

Uniqueness

N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide is unique due to the presence of the iodine atom in the benzamide group, which can significantly influence its chemical reactivity and biological activity. This iodinated structure can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

303092-61-7

Molekularformel

C15H12Cl3IN2O

Molekulargewicht

469.5 g/mol

IUPAC-Name

N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide

InChI

InChI=1S/C15H12Cl3IN2O/c16-15(17,18)14(20-12-7-2-1-3-8-12)21-13(22)10-5-4-6-11(19)9-10/h1-9,14,20H,(H,21,22)

InChI-Schlüssel

UJZWTUOUOXGMCF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.